[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate
Description
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate is a synthetic organic compound characterized by a hybrid structure combining anilino-amide and ester functionalities. The molecule features a 2-bromo-4-methylaniline group linked via a carboxamide bridge to a 2-phenylbutanoate ester moiety.
Properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-3-15(14-7-5-4-6-8-14)19(23)24-12-18(22)21-17-10-9-13(2)11-16(17)20/h4-11,15H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXPTQWZWHEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate typically involves the reaction of 2-bromo-4-methylaniline with 2-oxoethyl 2-phenylbutanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The brominated aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being explored for its potential biological activities , which may include:
- Anticancer Properties : Preliminary studies suggest that derivatives with similar structures exhibit anticancer effects. The presence of the bromo and methylaniline groups may enhance interactions with cancer-related biological pathways.
- Antimicrobial Activity : Compounds structurally related to [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate have shown antimicrobial properties, indicating potential use in developing antibiotics.
Case Studies
- Synthesis and Activity Evaluation : A study evaluated the synthesis of various derivatives of bromoaniline compounds, revealing promising anticancer activity against specific cell lines. The results highlighted the importance of structural modifications in enhancing efficacy.
- QSAR Models : Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of compounds based on their structural features. These models can guide the design of new derivatives with improved selectivity and potency against targeted diseases.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies may involve:
- Protein Binding Assays : Investigating how the compound binds to proteins involved in disease pathways can provide insights into its therapeutic potential.
- Enzyme Inhibition Studies : Evaluating the inhibitory effects on enzymes that are critical in metabolic pathways can reveal its potential as a drug candidate.
A comparative analysis of structurally similar compounds can elucidate how variations affect biological properties:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylaniline | Aniline derivative | Antimicrobial | Basic structure without halogen |
| 4-Bromoaniline | Bromo-substituted aniline | Anticancer | Directly related to brominated derivatives |
| Phenylbutanoic Acid | Contains phenyl and butanoic acid moieties | Anti-inflammatory | Lacks nitrogen functionality |
This table illustrates how structural variations impact biological properties and therapeutic potential, emphasizing the significance of this compound within this context.
Mechanism of Action
The mechanism by which [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate exerts its effects involves interactions with specific molecular targets. The brominated aniline moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylbutanoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ in substituents on the anilino ring or ester group, leading to variations in physicochemical properties. Below is a comparative analysis based on available data:
Key Observations :
- Hydrogen Bonding : The fluorinated analog has higher hydrogen bond acceptors (8 vs. 5), likely due to its additional fluorine and ketone groups, which may improve binding specificity in biological targets.
- Metabolic Stability : Bromine’s electronegativity and steric bulk in the target compound could slow oxidative metabolism compared to fluorine-containing analogs, which are more prone to Phase I transformations .
Metabolic and Toxicological Profiles
- Target Compound: Limited metabolic data exist, but the brominated aromatic ring may resist cytochrome P450-mediated oxidation, prolonging half-life.
- Fluorinated Analog: Fluorine substituents often enhance metabolic stability and reduce toxicity.
- Ester Hydrolysis: Both compounds share hydrolyzable ester bonds, but the phenylbutanoate group in the target compound may confer slower hydrolysis rates compared to smaller esters (e.g., ethyl in ), affecting prodrug activation kinetics .
Biological Activity
The compound [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate is a derivative of phenacyl benzoate, which has garnered attention in various fields of synthetic chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromo-substituted aniline moiety linked to a phenylbutanoate group, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to phenacyl benzoates have been shown to inhibit various enzymes, including those involved in metabolic pathways. The bromo-substituent may enhance binding affinity to target enzymes.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens. This activity may be due to the disruption of bacterial cell membranes or interference with metabolic processes.
- Anticancer Potential : Research indicates that certain phenacyl derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities from Related Studies
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | Antimicrobial, anticancer | PMC3247503 |
| 1-(4-Bromophenyl)-2-oxoethyl benzoate | Enzyme inhibition | PMC3238827 |
| Phenacyl benzoate derivatives | Photolysis for organic synthesis | Various studies |
Notable Findings
- Antimicrobial Activity : A study reported that related phenacyl compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
- Crystal Structure Analysis : The crystal structure of similar compounds has revealed critical insights into their intermolecular interactions, which are essential for understanding their biological functions. For instance, hydrogen bonding and π-π interactions were observed to stabilize the crystal lattice, which may correlate with their biological efficacy .
- Enzyme Interaction Studies : Research has shown that derivatives can effectively inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 2-bromo-4-methylaniline derivatives with activated esters. For example, a phenacyl ester intermediate (e.g., 2-phenylbutanoate) can be synthesized via nucleophilic substitution using potassium carbonate in dimethylformamide (DMF) at room temperature. This method achieved a yield of ~96% for a structurally analogous compound (2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate) . Key variables include:
- Solvent polarity : DMF enhances nucleophilicity.
- Temperature : Prolonged stirring at RT minimizes side reactions.
- Catalyst : Base (e.g., K₂CO₃) deprotonates the phenolic oxygen.
- Table :
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 2-bromo-4-methylaniline derivative + ester | DMF, K₂CO₃, RT, 2h | ~96% |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- H-NMR : Confirm aromatic proton environments (e.g., bromo-methylaniline protons at δ 7.2–7.8 ppm) and ester carbonyl signals (~δ 170 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (amide I/II bands) .
- HPLC-MS : Quantify purity (>95%) and validate molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ATP-competitive binding) to screen for interactions with cancer-related kinases .
- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. To address this:
Standardize Protocols : Use identical cell lines, incubation times, and controls across labs.
Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify threshold effects.
Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics to validate target engagement .
Q. What experimental strategies assess the environmental fate of this compound?
- Methodological Answer : Follow ecological risk assessment frameworks:
- Persistence : Conduct OECD 301 biodegradability tests (28-day aerobic conditions) .
- Bioaccumulation : Calculate logP values (e.g., using EPI Suite); values >3.0 suggest high bioaccumulation potential .
- Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
Q. How can computational modeling optimize its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions.
- Docking Studies : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina. Refine with molecular dynamics (GROMACS) .
- Table : Example ADMET Properties (Hypothetical Data)
| Parameter | Predicted Value |
|---|---|
| LogP (octanol-water) | 3.2 |
| Solubility (mg/mL) | 0.05 |
| CYP2D6 Inhibition | Moderate |
Methodological Notes
- Synthesis Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) in public repositories like Zenodo .
- Contradiction Management : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
